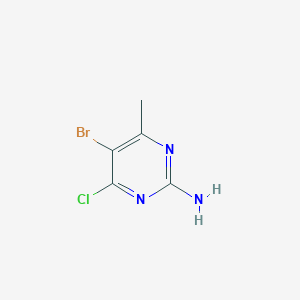

5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYWUFCGTXDANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285001 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-12-1 | |

| Record name | 6314-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Keystone Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active molecules. Among the vast family of pyrimidine derivatives, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique substitution pattern, featuring strategically positioned bromo, chloro, methyl, and amino moieties, offers a rich platform for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its significant applications in the field of drug development. The insights and protocols presented herein are intended to equip researchers and scientists with the fundamental knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.

Core Molecular and Physical Properties

This compound is a halogenated aminopyrimidine derivative with the molecular formula C₅H₅BrClN₃.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6314-12-1 | [2][3] |

| Molecular Formula | C₅H₅BrClN₃ | [1][2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Data for the exact compound is not readily available. The related compound, 5-bromo-4-chloro-6-methylpyrimidine, has a melting point of 55.0-55.5 °C. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic protocols of related compounds |

| Storage Conditions | Store in an inert atmosphere at 2-8°C for optimal stability. |

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for related aminopyrimidine derivatives. The most logical approach involves the bromination of a readily available precursor, 2-amino-4-chloro-6-methylpyrimidine.

Experimental Protocol: Bromination of 2-amino-4-chloro-6-methylpyrimidine

Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-chloro-6-methylpyrimidine using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-amino-4-chloro-6-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic systems, minimizing the formation of over-brominated byproducts.

-

Reaction Temperature: Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity of the bromination at the C5 position, which is activated by the amino group at C2.

-

Aqueous Work-up: The acidic and basic washes are crucial for removing any unreacted starting materials, byproducts, and residual NBS.

The Reactivity Landscape of this compound

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for a range of selective chemical transformations. The pyrimidine core, being electron-deficient, activates the halogen substituents towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines and alcohols. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. The amino group at C2 can also undergo reactions typical of primary amines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has proven to be a powerful strategy in the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the C-Br bond with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is instrumental in introducing aryl or heteroaryl moieties at the C5 position.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. It allows for the coupling of the C-Br bond with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyrimidines.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, mimicking the adenine core of ATP. This compound serves as an excellent starting material for the synthesis of such inhibitors.

The strategic functionalization of this intermediate allows for the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders. For instance, the introduction of different aryl or heteroaryl groups at the C5 position via Suzuki coupling can be used to target specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. Similarly, the modification of the C4 position through nucleophilic substitution can introduce further points of interaction with the target protein.

Targeting Kinase Signaling Pathways

Kinase inhibitors developed from aminopyrimidine scaffolds have been shown to target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A prime example is the targeting of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, whose aberrant activation is a hallmark of many cancers.

Simplified Kinase Signaling Pathway and Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. Based on data for structurally similar compounds, the following hazards may be associated with this chemical:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile intermediate for researchers and scientists in the field of medicinal chemistry and drug development. Its well-defined reactivity and strategic placement of functional groups provide a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The ability to selectively functionalize the C4 and C5 positions through established synthetic methodologies allows for the systematic exploration of chemical space and the optimization of lead compounds. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase, making a thorough understanding of its chemical properties and reactivity essential for innovation in the field.

References

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Link]

-

Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2012). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]

-

Global Substance Registration System. This compound. [Link]

-

BIOFOUNT. This compound. [Link]

- Patent CN103420903A. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases of DNA and RNA. Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Among the vast library of pyrimidine-based building blocks, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine stands out as a highly functionalized and strategically important intermediate. The presence of three distinct reactive sites—an amino group, a chloro group, and a bromo group—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and applications of this compound, designed to empower researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅BrClN₃ and a molecular weight of 222.47 g/mol .[2] The core of the molecule is a pyrimidine ring, which is substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrClN₃ | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| SMILES | Cc1c(Br)c(Cl)nc(N)n1 | [2] |

| InChIKey | HSYWUFCGTXDANS-UHFFFAOYSA-N | [2] |

| CAS Number | 6314-12-1 |

The strategic placement of these substituents dictates the molecule's reactivity and its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro and bromo substituents, makes the ring susceptible to nucleophilic aromatic substitution. The differential reactivity of the C4-Cl and C5-Br bonds, along with the nucleophilicity of the C2-amino group, allows for selective and sequential chemical transformations.

Synthesis of this compound: A Proposed Pathway

Step 1: Chlorination of 2-amino-6-methylpyrimidin-4-ol

The first step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This is a standard transformation for pyrimidines and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyrimidin-4-ol.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-6-methylpyrimidine.

This procedure is adapted from the synthesis of 2-amino-4-chloro-6-methylpyrimidine.[2]

Step 2: Bromination of 2-amino-4-chloro-6-methylpyrimidine

The second step is the electrophilic bromination of the pyrimidine ring at the 5-position. The amino group at the 2-position and the methyl group at the 6-position are activating groups, directing the electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.

Experimental Protocol:

-

Dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

This bromination method is a standard procedure for introducing a bromine atom onto an activated aromatic ring.[3]

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

| Technique | Predicted Features |

| ¹H NMR | A singlet for the methyl protons (around 2.4-2.6 ppm). A broad singlet for the amino protons (variable, likely 5.0-6.0 ppm). |

| ¹³C NMR | Resonances for the pyrimidine ring carbons (typically in the range of 110-165 ppm). A signal for the methyl carbon (around 15-25 ppm). The carbon attached to bromine (C5) will be shifted upfield compared to the other ring carbons. |

| IR Spectroscopy | N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). C-H stretching for the methyl group (around 2900-3000 cm⁻¹). C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹). C-Cl and C-Br stretching vibrations (in the fingerprint region, below 1000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). |

General protocols for acquiring spectroscopic data for substituted pyrimidines are well-established.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the stronger activation by the adjacent ring nitrogen atoms. Studies on the related 5-bromo-2,4-dichloro-6-methylpyrimidine have shown that nucleophiles like ammonia preferentially attack the 4-position.[5] This regioselectivity allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C4 position while leaving the C5-bromo and C2-amino groups intact for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The C5-Br bond is significantly more reactive in these transformations than the C4-Cl bond, providing an orthogonal site for chemical modification.

Modification of the Amino Group

The amino group at the 2-position can undergo standard transformations such as acylation, alkylation, and diazotization, providing further avenues for structural diversification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are prevalent scaffolds in the design of protein kinase inhibitors.[1] The 2-aminopyrimidine motif is particularly effective as it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature in many kinase inhibitor-enzyme complexes.[6] this compound serves as an ideal starting material for the synthesis of kinase inhibitors due to its built-in functionalities that allow for the systematic exploration of the structure-activity relationship (SAR).

The general strategy involves:

-

Hinge Binding: The 2-amino group acts as the primary anchor to the kinase hinge region.

-

Selectivity Pocket Exploration: Nucleophilic substitution at the 4-position allows for the introduction of various side chains that can interact with the solvent-exposed region or selectivity pockets of the kinase.

-

Deep Pocket Probing: Suzuki or other cross-coupling reactions at the 5-position enable the installation of larger aromatic or heteroaromatic groups that can extend into deeper hydrophobic pockets of the ATP-binding site, often enhancing potency and selectivity.

While specific drugs derived from this compound are not explicitly detailed in publicly available literature, the strategic importance of this scaffold is evident from the numerous patents and publications describing the synthesis of kinase inhibitors from closely related 2-aminopyrimidine intermediates.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not widely available, related compounds are known to be irritants. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of selective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. The proposed synthetic route and the outlined reactivity profile provide a solid foundation for researchers to utilize this compound in their drug discovery programs, especially in the development of novel kinase inhibitors. As the quest for more selective and potent targeted therapies continues, the strategic application of such highly functionalized intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi

- 2-Amino-4-chloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem.

- Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 4(3), 329-332.

- trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.

- (12)

- 5-Bromo-2-chloro-6-methylpyrimidin-4-amine. (n.d.). ChemShuttle.

- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (2016). PubMed.

- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. (n.d.). Benchchem.

- 5-Bromo-6-chloropyridin-2-amine. (n.d.). PubChem.

- Novel amino pyrimidine derivatives. (2015).

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995).

- Specifications of this compound. (n.d.). Capot Chemical.

- 5-Bromo-2-chloro-6-methylpyrimidin-4-amine. (n.d.). CymitQuimica.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-4-chloro-6-methylpyrimidin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring amino, chloro, and bromo groups on a pyrimidine core, allows for diverse subsequent chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed, field-proven synthetic pathway for this compound, designed for chemical researchers and process development scientists. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. The presented two-step synthesis begins with the readily available 2-amino-4-hydroxy-6-methylpyrimidine, proceeds through a robust chlorination step, and concludes with a selective bromination to yield the target molecule with high fidelity.

Introduction

Chemical Profile

The target compound, this compound, is a substituted pyrimidine with distinct reactive sites. Pyrimidine derivatives are of immense interest due to their presence in nucleic acids and their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

| Property | Value | Source |

| CAS Number | 6314-12-1 | [4] |

| Molecular Formula | C₅H₅BrClN₃ | [5] |

| Molecular Weight | 222.47 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | Cc1c(c(Cl)nc(N)n1)Br | [5] |

Significance and Applications

The strategic placement of three different functional groups—an amine, a chloro group, and a bromo group—on the pyrimidine ring makes this compound a versatile synthon. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, the bromine at C5 is ideal for cross-coupling reactions (e.g., Suzuki, Heck), and the amine at C2 can be functionalized through various reactions. This multi-handle reactivity profile is highly desirable for constructing libraries of complex molecules in drug discovery programs.

Retrosynthetic Analysis and Pathway Selection

A logical and efficient synthesis of this compound is achieved through a two-step sequence starting from a common pyrimidine precursor.

Retrosynthetic Approach: The target molecule can be disconnected at the C-Br and C-Cl bonds. The bromination is best performed as an electrophilic aromatic substitution on the electron-rich pyrimidine ring. The chlorination involves the conversion of a hydroxyl group, a standard transformation in heterocyclic chemistry. This leads back to the commercially available and cost-effective starting material, 2-amino-4-hydroxy-6-methylpyrimidine.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Pathway: The chosen pathway involves two sequential steps:

-

Chlorination: Conversion of the 4-hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Bromination: Selective electrophilic bromination at the C5 position of the pyrimidine ring using N-Bromosuccinimide (NBS).

This pathway is selected for its high regioselectivity and reliance on well-established, scalable reactions. An alternative route involving amination of 5-bromo-2,4-dichloro-6-methylpyrimidine was considered less favorable due to potential regioselectivity issues, as studies show that amination preferentially occurs at the C4 position rather than the desired C2 position.[6]

Caption: Overall two-step synthesis pathway.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

3.1.1 Principle and Mechanism The conversion of the 4-hydroxypyrimidine tautomer (a pyrimidone) to the 4-chloropyrimidine is a classic deoxychlorination reaction. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond.

3.1.2 Detailed Experimental Protocol This protocol is adapted from the procedure described by Erkin, A. V., et al.[7]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (6.0 g).

-

Addition of Chlorinating Agent: Under a fume hood, add freshly distilled phosphorus oxychloride (POCl₃, 35 mL).

-

Reaction: Heat the mixture to reflux. Continue heating until the mixture becomes a homogeneous solution, indicating the consumption of the solid starting material.

-

Removal of Excess Reagent: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Work-up: Carefully pour the cooled residue onto crushed ice. A vigorous reaction may occur.

-

Neutralization: Adjust the pH of the aqueous mixture to ~8 using a 25% aqueous ammonia solution. This will precipitate the product.

-

Isolation: Filter the resulting suspension using a Büchner funnel. Wash the collected precipitate thoroughly with cold water.

-

Purification: Recrystallize the crude product from 50% ethanol. Dry the purified crystals to a constant weight. The expected yield is approximately 3.7 g (54%).[7]

3.1.3 Expected Characterization Data

| Parameter | Value | Reference |

| Appearance | Crystalline solid | [7] |

| Melting Point | 188 °C | [7] |

| TLC Rf | 0.79 | [7] |

| Elemental Analysis | C: 41.83%, H: 4.21%, N: 29.27% | [7] |

Step 2: Synthesis of this compound

3.2.1 Principle and Mechanism This step is an electrophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, but the powerful electron-donating effect of the amino group at C2 and the weaker activation from the methyl group at C6 make the C5 position sufficiently nucleophilic to react with an electrophilic bromine source. N-Bromosuccinimide (NBS) serves as a convenient and selective source of electrophilic bromine (Br⁺) under mild conditions.[8][9]

3.2.2 Detailed Experimental Protocol This protocol is designed based on standard bromination procedures for activated heterocyclic systems.[8][9]

-

Reagent Setup: In a three-neck round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 8-10 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash it with copious amounts of water to remove DMF and succinimide.

-

Purification: Further purify the crude solid by washing with a cold solvent such as acetonitrile or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Process Workflow and Logic

The entire synthesis should be conducted with a logical flow to maximize efficiency and safety. The workflow separates the chlorination and bromination steps, including dedicated work-up and purification stages for each intermediate and the final product.

Caption: Laboratory workflow from starting material to final analysis.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

-

Solvents (DMF, Ethanol): Flammable and/or irritant. Handle with care, avoiding ignition sources and ensuring adequate ventilation.

-

Work-up Procedures: The quenching of POCl₃ with ice is highly exothermic and should be done slowly and cautiously. The neutralization with ammonia should also be performed carefully in a well-ventilated fume hood.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine followed by selective bromination with NBS. This guide provides a comprehensive and technically sound protocol rooted in established chemical principles. By adhering to the detailed experimental procedures and safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). University of Thi-Qar. Retrieved from [Link]

-

Qin, Z., Ma, Y., & Li, F. (2021). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Saaid, N. A. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(2), 649–661. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 20(8), 15065–15078. Retrieved from [Link]

-

Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2012). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 5(1), 119-123. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMO-4-CHLORO-6-METHYL PYRIMIDINE – CHEM-IS-TRY Inc [chem-is-try.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Phenylacetamide

A Note on Chemical Identification: The CAS (Chemical Abstracts Service) number provided in the query, 6314-12-1, does not correspond to a widely documented chemical substance in major databases. However, the chemical name "2-Phenylacetamide" is unequivocally identified by the CAS number 103-81-1 . This guide will focus on the properties and uses of 2-Phenylacetamide (CAS 103-81-1), a compound of significant interest in research and industry.

Introduction: The Versatile Amide at the Crossroads of Chemistry and Biology

2-Phenylacetamide, also known as α-toluamide, is an organic compound that serves as a cornerstone intermediate in a multitude of synthetic processes.[1][2] Structurally, it is an amide derivative of phenylacetic acid, featuring an acetamide group substituted with a phenyl ring.[1] This arrangement bestows upon it a unique combination of reactivity and biological activity, making it a valuable precursor in the pharmaceutical, agricultural, and dye industries.[3][4][5] Beyond its role as a synthetic building block, recent research has unveiled its intriguing pharmacological profile, including estrogen-like activities and the ability to modulate key cellular signaling pathways, positioning it as a compound of interest for drug development professionals.[6]

This guide provides a comprehensive technical overview of 2-Phenylacetamide, delving into its physicochemical properties, synthesis methodologies, diverse applications, and critical safety considerations for the modern researcher.

Common Synonyms:

-

α-Toluamide

-

alpha-Phenylacetamide

-

Benzeneacetamide

-

Phenylacetic acid amide

Section 1: Physicochemical Properties

The physical and chemical characteristics of 2-Phenylacetamide dictate its behavior in various solvents and reaction conditions, which is critical for its synthesis, purification, and formulation. It presents as a white, plate-shaped crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [7] |

| Molecular Weight | 135.17 g/mol | [8] |

| Melting Point | 156-161 °C | |

| Boiling Point | 280-290 °C (decomposes) | [1] |

| Appearance | White to almost white powder or crystals | |

| Solubility | Soluble in hot water, ethanol, and methanol.[1][2][7] Slightly soluble in cold water, ether, and benzene.[1][5] | [1][2][5][7] |

| Density | ~1.103 g/cm³ (estimate) | [1][2] |

| pKa | 16.21 (Predicted) | [2] |

| logP | 0.64 (Predicted) |

Section 2: Synthesis and Purification

The industrial production of 2-Phenylacetamide is primarily achieved through efficient and scalable chemical pathways. The choice of method often depends on raw material cost, desired purity, and environmental considerations.[3]

Primary Synthesis Route: Hydrolysis of Phenylacetonitrile

The most common industrial method for synthesizing 2-Phenylacetamide involves the controlled acid-catalyzed hydrolysis of phenylacetonitrile (also known as benzyl cyanide).[3]

Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to the more stable amide. Concentrated acids like hydrochloric or sulfuric acid are typically used.[1][3]

Caption: Synthesis of 2-Phenylacetamide via Hydrolysis.

Alternative Synthesis Route

Another method involves the reaction of phenylacetic acid derivatives, such as phenylacetyl chloride or phenylacetic anhydride, with ammonia.[3] This route offers an alternative but may involve more expensive or reactive starting materials.

Purification

For applications in pharmaceutical development, achieving high purity is paramount.[3] The crude product obtained from synthesis is typically purified by recrystallization. Common solvents for recrystallization include absolute ethanol or ethyl acetate.[1] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure 2-Phenylacetamide crystallizes out, leaving impurities behind in the solvent. The purified crystals are then washed, often with ice-cold water, and dried under a vacuum.[1]

Section 3: Applications in Drug Development and Industry

2-Phenylacetamide's utility spans a wide range of industrial and research applications, from being a fundamental building block for blockbuster drugs to exhibiting its own intrinsic biological activities.

Pharmaceutical Intermediate

The most significant application of 2-Phenylacetamide is its role as a key intermediate in the synthesis of various pharmaceuticals.[1][2][9]

-

Penicillin G: It is a critical precursor in the industrial fermentation process to produce Penicillin G, a widely used antibiotic.

-

Phenobarbital: It serves as a starting material for the synthesis of phenobarbital, a barbiturate used to control seizures.[1][2]

-

Analgesics and Antipyretics: It is involved in the synthesis of pain-relieving and fever-reducing drugs.[5][9]

-

Antidepressants: Derivatives of phenylacetamide have been designed and synthesized as potential antidepressant agents.[10]

Biological Activity and Mechanism of Action

Recent studies have highlighted that 2-Phenylacetamide is not merely an inert precursor but possesses distinct biological effects.

-

Estrogenic Activity: Isolated from the seeds of Lepidium apetalum, 2-Phenylacetamide has been identified as an estrogen-like compound. It has been shown to increase the expression of estrogen receptors ERα and ERβ, as well as G protein-coupled estrogen receptor 1 (GPR30), in both uterine and MCF-7 breast cancer cells.[1][6] This activity promotes the proliferation of MCF-7 cells and increases uterine coefficient and hormone levels in animal models.[6]

-

p38 MAPK Pathway Inhibition: The compound exhibits anti-inflammatory, antioxidant, anti-hypertensive, and anti-fibrosis effects, which are attributed to its inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6] By blocking this pathway, it can inhibit the activation of the renin-angiotensin-aldosterone system (RAAS), reduce the release of inflammatory cytokines, and decrease the expression of pro-fibrotic factors like Smad3 and TGF-β.[6]

Caption: Inhibition of the p38 MAPK Pathway.

Other Industrial Uses

-

Agrochemicals: It is an intermediate in the production of pesticides.[1][5]

-

Dyes and Fragrances: The compound is used to synthesize raw materials for blue and purple dyes and as a precursor for certain spices and flavors in the fragrance industry.[1][4][5]

-

Polymer Chemistry: It can be used as a crosslinking agent for polymers and a plasticizer for plastics.[1][5]

Section 4: Experimental Protocol: Synthesis from Phenylacetonitrile

This section provides a standard laboratory procedure for the synthesis of 2-Phenylacetamide.

Objective: To synthesize 2-Phenylacetamide via the acid-catalyzed hydrolysis of phenylacetonitrile.

Materials & Equipment:

-

Phenylacetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

-

Sodium Carbonate Solution (5%)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add phenylacetonitrile.

-

Acid Addition: While stirring, slowly add concentrated hydrochloric acid to the flask. An exothermic reaction may occur.

-

Heating: Heat the mixture to 50°C and maintain this temperature for approximately 30-60 minutes with continuous stirring.[1][2]

-

Crystallization: After the reaction period, cool the flask in an ice bath. Slowly add cold water to the reaction mixture; this will cause the crude 2-Phenylacetamide to precipitate out as crystals.[1][2]

-

Isolation: Collect the crude crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals first with a cold sodium carbonate solution to neutralize any remaining acid, followed by a wash with ice-cold water to remove any remaining salts.[1][2]

-

Drying: Dry the purified product, preferably in a vacuum oven, to obtain the final 2-Phenylacetamide.

Section 5: Analytical Characterization

To confirm the identity and purity of synthesized 2-Phenylacetamide, several analytical techniques are employed.

-

Chromatography (HPLC, GC-MS): These methods are used to determine the purity of the compound and to identify and quantify any impurities or byproducts.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of the phenyl and amide functional groups and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule. Key peaks would include N-H stretching of the amide, C=O stretching of the carbonyl group, and C-H stretching from the aromatic ring.

Section 6: Safety, Handling, and Storage

Proper handling of 2-Phenylacetamide is essential to ensure laboratory safety.

Hazard Identification:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[8]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[8]

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8]

-

First Aid:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] A refrigerator is recommended for long-term storage.[1][11] Keep away from oxidizing agents.[8]

Conclusion

2-Phenylacetamide (CAS 103-81-1) is a compound of considerable scientific and industrial importance. Its role as a versatile chemical intermediate is well-established, providing the synthetic foundation for numerous essential products, particularly in the pharmaceutical sector. Furthermore, its emerging profile as a bioactive molecule with defined mechanisms of action, such as the inhibition of the p38 MAPK pathway, opens new avenues for therapeutic research. A thorough understanding of its properties, synthesis, and handling is crucial for scientists and researchers aiming to leverage its full potential in drug development and beyond.

References

-

Showing metabocard for 2-Phenylacetamide (HMDB0010715). (2023). Human Metabolome Database. Retrieved December 12, 2025, from [Link]

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 15. [Link]

-

China 2-Phenylacetamide Manufacturers Suppliers Factory. (n.d.). Shanghai Yuze Chemical Technology Co., Ltd. Retrieved December 12, 2025, from [Link]

-

Acetanilide - Solubility of Things. (n.d.). Retrieved December 12, 2025, from [Link]

-

Cas 103-81-1, 2-Phenylacetamide. (n.d.). LookChem. Retrieved December 12, 2025, from [Link]

-

What is 2-phenylacetamide used for? (2025, April 10). Knowledge - Zancheng. Retrieved December 12, 2025, from [Link]

Sources

- 1. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 2. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. shyzchem.com [shyzchem.com]

- 5. Page loading... [guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Phenylacetamide - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. shyzchem.com [shyzchem.com]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Phenylacetamide | 103-81-1 [sigmaaldrich.com]

Physical and chemical characteristics of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

An In-Depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, synthesis protocols, analytical characterization, and safe handling procedures. The insights herein are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.

Introduction and Core Compound Identity

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its trifunctional nature—possessing bromo, chloro, and amine moieties on a methyl-pyrimidine core—offers multiple reaction sites for constructing more complex molecular architectures. This unique substitution pattern makes it a valuable precursor for developing novel compounds in medicinal chemistry and materials science.

The fundamental identifiers for this compound are crucial for accurate sourcing, regulatory compliance, and experimental replication.

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Core Identification Parameters

A summary of the essential identification data is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 6314-12-1 | [1][2] |

| Molecular Formula | C₅H₅BrClN₃ | [1][3][4] |

| Molecular Weight | 222.47 g/mol | [3][4] |

| InChI Key | HSYWUFCGTXDANS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Cc1c(c(Cl)nc(N)n1)Br | [3] |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is paramount for designing experiments, ensuring stability, and implementing correct handling procedures.

| Property | Description | Source(s) |

| Appearance | Typically a solid powder. Color can vary among suppliers. | |

| Solubility | Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [5] |

| Storage Conditions | For short-term storage (1-2 weeks), maintain at -4°C. For long-term storage (1-2 years), store at -20°C to ensure stability and prevent degradation. | [1] |

| Purity | Commercially available with purities typically around 95% or higher. | [4] |

Synthesis and Reactivity Insights

This compound is not a naturally occurring compound; it is synthesized as an intermediate for further chemical transformations. Its reactivity is governed by the distinct electronic nature of its substituents. The chlorine atom at the C4 position is the most labile group for nucleophilic substitution, a cornerstone of its synthetic utility.

Key Synthesis Pathway: Regioselective Amination

The most direct and well-documented synthesis involves the regioselective displacement of a chlorine atom from a di-chlorinated precursor.

Workflow: Synthesis from 5-Bromo-2,4-dichloro-6-methylpyrimidine

Caption: Regioselective synthesis of the target compound.

Experimental Protocol:

This protocol is based on established literature procedures for similar pyrimidine substitutions.[6]

-

Reaction Setup: In a sealed reaction vessel, dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine in a suitable solvent such as ethanol.

-

Reagent Addition: Introduce a solution of ammonia (e.g., aqueous ammonia or ammonia in ethanol). The reaction is typically performed in excess ammonia to drive it to completion.

-

Heating and Monitoring: Heat the reaction mixture under reflux. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is commonly achieved via recrystallization or column chromatography on silica gel to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Regioselectivity: The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2. This is due to the electronic activation provided by the adjacent nitrogen atoms in the pyrimidine ring. The ammonia preferentially attacks the more electrophilic C4 carbon.[6]

-

Solvent Choice: Ethanol is a common solvent as it effectively dissolves the pyrimidine starting material and is compatible with the reaction conditions.

-

Purification Method: Recrystallization is an effective method for purifying solid products if a suitable solvent system is found. Column chromatography offers a more universal approach for separating the product from unreacted starting material and byproducts.

Analytical Characterization

Structural confirmation and purity assessment are critical. While a comprehensive public spectral database for this specific molecule is limited, its structure can be unequivocally confirmed using standard analytical techniques. The following outlines the expected data and a self-validating protocol for acquiring it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The exact chemical shifts will depend on the deuterated solvent used.

-

¹³C NMR: Five distinct carbon signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached electronegative atoms (Br, Cl, N).

Protocol for NMR Data Acquisition: [7]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility profile) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are necessary to achieve a good signal-to-noise ratio.

-

Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons (3H for methyl, 2H for amine). The number of signals in the ¹³C NMR should match the number of unique carbons in the structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can reveal fragmentation patterns that support the proposed structure.

-

Expected Molecular Ion Peak: The mass spectrum should display a characteristic cluster of isotopic peaks for the molecular ion [M]+ due to the presence of two halogen isotopes: Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl). This unique isotopic pattern is a powerful validation tool.

Applications in Research and Development

The primary utility of this compound is as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its multiple reaction sites allow for sequential, controlled modifications.

-

Medicinal Chemistry: It is a key starting material for synthesizing substituted pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents.[6][8] The chloro group can be displaced by various nucleophiles (amines, thiols, alcohols), while the bromo group can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl or heteroaryl substituents.[9]

-

Materials Science: Substituted pyrimidines are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) and as ligands for metal complexes.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this chemical. The following guidelines are based on data for structurally similar compounds and general laboratory safety standards.[10][11]

Hazard Identification and GHS Classification

While specific GHS data for this exact CAS number is not universally compiled, related structures are classified with the following hazards:[10]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Eye Protection: Wear chemical safety goggles with side shields.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

First-Aid Measures

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.[11]

References

- 1. 6314-12-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 2-PYRIMIDINAMINE, 5-BROMO-4-CHLORO-6-METHYL- | 6314-12-1 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5-BROMO-2-CHLORO-N-METHYLPYRIMIDIN-4-AMINE | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating amino group, provides multiple reactive sites for further molecular elaboration. This guide offers an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles that govern these transformations.

Comparative Analysis of Starting Materials and Synthetic Strategies

The most common and efficient pathway to this compound commences with the construction of the pyrimidine core, followed by sequential halogenation. The primary starting materials for this approach are simple, readily available precursors that undergo a cyclocondensation reaction.

Route 1: From Guanidine and Ethyl Acetoacetate

This is the most direct and cost-effective method for constructing the initial pyrimidine scaffold, 2-amino-6-methylpyrimidin-4-ol.

-

Starting Materials: Guanidine hydrochloride and ethyl acetoacetate.

-

Advantages: Inexpensive and readily available starting materials, straightforward reaction conditions.

-

Disadvantages: Requires the use of a strong base (sodium ethoxide).

Alternative Starting Materials for the Pyrimidine Core

While the guanidine/ethyl acetoacetate route is prevalent, other starting materials can be employed to construct the pyrimidine ring, such as:

-

Urea and Ethyl Acetoacetate: This combination can also be used, though it may require different reaction conditions and potentially result in lower yields of the desired 2-amino pyrimidine derivative.

-

Substituted Guanidines: For the synthesis of analogues with different substitution patterns on the amino group, corresponding substituted guanidines can be used.

This guide will focus on the most established route using guanidine hydrochloride and ethyl acetoacetate due to its efficiency and reliability.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three key stages, starting from basic precursors.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

This procedure is adapted from a well-established method for pyrimidine synthesis.

Reaction Mechanism: The reaction proceeds via a base-catalyzed condensation between the enolate of ethyl acetoacetate and guanidine. The initial nucleophilic attack of guanidine on the ester carbonyl is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.

Caption: Mechanism of pyrimidine ring formation.

Materials and Equipment:

-

Guanidine hydrochloride

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in absolute ethanol.

-

Reaction with Guanidine: To a separate solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride (1 equivalent). The resulting sodium chloride will precipitate.

-

Filtration: Filter the mixture to remove the sodium chloride, yielding a clear solution of guanidine in ethanol.

-

Addition of Ethyl Acetoacetate: To the ethanolic solution of guanidine, add ethyl acetoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling, evaporate the ethanol under reduced pressure. Dissolve the solid residue in hot water and acidify with glacial acetic acid to a pH of approximately 6.

-

Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-amino-6-methylpyrimidin-4-ol as a white solid.

| Reagent | Molar Eq. | Notes |

| Guanidine HCl | 1.0 | |

| Ethyl Acetoacetate | 1.0 | |

| Sodium | 2.0 | Used to prepare sodium ethoxide |

| Absolute Ethanol | Solvent | |

| Glacial Acetic Acid | - | For neutralization |

| Typical Yield | - | 70-80% |

Part 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This chlorination step converts the hydroxyl group into a more reactive chloro group, which is essential for subsequent reactions.

Reaction Mechanism: The hydroxyl group of the pyrimidine is converted into a better leaving group by reaction with phosphorus oxychloride (POCl₃). A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the chlorinated pyrimidine.

Materials and Equipment:

-

2-Amino-6-methylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Ammonia solution (25%)

Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add 2-amino-6-methylpyrimidin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Reflux: Heat the mixture to reflux until the reaction is complete (the mixture becomes homogeneous), typically for 2-3 hours.

-

Removal of Excess POCl₃: After cooling, remove the excess POCl₃ under vacuum.

-

Work-up: Carefully quench the residue by pouring it onto crushed ice. Neutralize the solution to a pH of 8 with a 25% ammonia solution while keeping the mixture cool in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.[1]

| Reagent | Molar Eq. | Notes |

| 2-Amino-6-methylpyrimidin-4-ol | 1.0 | |

| Phosphorus oxychloride (POCl₃) | Excess | Acts as both reagent and solvent |

| Typical Yield | - | 50-60%[1] |

Part 3: Synthesis of this compound

This final step introduces the bromine atom at the 5-position of the pyrimidine ring.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The amino group at the 2-position and the methyl group at the 6-position are electron-donating groups that activate the pyrimidine ring towards electrophilic attack. The C-5 position is the most electron-rich and sterically accessible position, leading to regioselective bromination. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine.

Sources

The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of modern medicinal chemistry. Its fundamental role as a key component of the nucleobases cytosine, thymine, and uracil underscores its deep integration into the machinery of life.[1][2] This inherent biological significance has rendered the pyrimidine scaffold a "privileged structure" in the field of drug discovery, with its derivatives being developed into a vast and diverse arsenal of therapeutic agents.[3][4] These compounds have demonstrated remarkable versatility in treating a wide spectrum of diseases, ranging from infectious diseases and cancer to inflammatory conditions and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive exploration of the discovery, history, and pivotal synthetic methodologies that have cemented the status of substituted pyrimidines as a pillar of modern pharmacology.

From Natural Origins to Foundational Syntheses: A Historical Perspective

The story of pyrimidines begins not in the laboratory, but with the investigation of natural products. In 1776, Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary calculi.[6] This was followed in 1818 by Brugnatelli's isolation of alloxan, the first true pyrimidine derivative, through the oxidation of uric acid with nitric acid.[2][7] However, the systematic chemical study of this class of compounds would not commence for several more decades.

A significant breakthrough occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[1][2] This seminal work laid the foundation for the extensive exploration of pyrimidine chemistry. The systematic investigation of pyrimidines is largely credited to Adolf Pinner, who, beginning in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][6] It was Pinner who first coined the term "pyrimidin" in 1885.[1][6] The parent, unsubstituted pyrimidine ring was finally synthesized by Gabriel and Colman in 1900.[1]

The fundamental building blocks of nucleic acids, the pyrimidine bases, were also isolated and characterized during this foundational period. Albrecht Kossel and Albert Neumann first isolated thymine from calf thymus glands in 1893.[8] Cytosine was discovered and named by Kossel and Neumann in 1894, also from calf thymus tissues.[9] Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.[10][11]

Key Synthetic Methodologies: Building the Pyrimidine Core

The development of efficient and versatile synthetic methods has been a driving force in the exploration of substituted pyrimidines for therapeutic applications. While numerous methods exist, a few have proven to be particularly foundational and widely adopted.

The Pinner Synthesis: A Classic Condensation

The Pinner synthesis, first reported in 1884, is a classic and enduring method for the preparation of substituted pyrimidines.[1][12] This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[12][13][14] The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the nature of the dicarbonyl compound and the amidine.[13]

Generalized Pinner Pyrimidine Synthesis Workflow

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Thymine - Wikipedia [en.wikipedia.org]

- 9. Cytosine - Wikipedia [en.wikipedia.org]

- 10. newworldencyclopedia.org [newworldencyclopedia.org]

- 11. Uracil - Wikipedia [en.wikipedia.org]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 14. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

A Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Versatile Scaffold for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is a critical determinant of success in drug discovery pipelines. Substituted pyrimidines represent a privileged class of heterocycles, integral to the structure of numerous therapeutic agents.[1] This guide provides an in-depth technical analysis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a highly functionalized building block designed for synthetic versatility. We will explore its core chemical identifiers, physicochemical properties, plausible synthetic routes, and its strategic application in the construction of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for the synthesis of novel therapeutic candidates.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for its effective use in synthesis. This compound is a solid organic compound whose strategic arrangement of substituents—a bromine atom, a chlorine atom, a methyl group, and an amine group—on the pyrimidine core makes it a valuable intermediate.

Chemical Identifiers

The unique identity of this compound is captured by several standard nomenclature and registry systems.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 6314-12-1 | [2][3][4][5] |

| SMILES | Cc1c(c(Cl)nc(N)n1)Br | [6] |

| InChIKey | HSYWUFCGTXDANS-UHFFFAOYSA-N | [2][6] |

Physicochemical & Handling Data

Key properties influencing experimental design, storage, and handling are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H5BrClN3 | [2][5][6] |

| Molecular Weight | 222.47 g/mol | [4][5][6] |

| Purity | ≥97% | [5] |

| Physical Form | Solid | N/A |

| Storage Conditions | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically leverages the differential reactivity of halogen substituents on a di-halogenated pyrimidine precursor. A common and logical precursor is 5-bromo-2,4-dichloro-6-methylpyrimidine. The introduction of the 2-amino group is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The causality behind this strategic choice lies in the electronic properties of the pyrimidine ring. The electron-withdrawing nitrogen atoms activate the chlorine atoms at the C2 and C4 positions towards nucleophilic attack. While both positions are activated, subtle electronic and steric differences often allow for selective substitution. Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has shown that substitution can be directed to form specific isomers.[7] For the synthesis of the title compound, conditions would be optimized to favor substitution at the C2 position.

Sources